Methyl 2-benzyloxybenzoate
CAS No.: 55142-16-0
Cat. No.: VC3763132
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55142-16-0 |
|---|---|
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | methyl 2-phenylmethoxybenzoate |
| Standard InChI | InChI=1S/C15H14O3/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
| Standard InChI Key | FULHVBYAYSGTKX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Methyl 2-benzyloxybenzoate is characterized by its distinct chemical structure consisting of a benzoate core with a benzyloxy substituent at the ortho position. The compound has a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol . The structure contains two aromatic rings - one from the benzoate portion and another from the benzyloxy group - connected by an oxygen bridge.
Physical Properties
The physical properties of Methyl 2-benzyloxybenzoate provide insight into its behavior in various environments and applications. Based on the crystallographic data available, the compound has a melting point of approximately 307 K (34°C) . This relatively low melting point suggests that the compound exists as a solid at room temperature but transitions to a liquid state with minimal heating.
Structural Configuration
| Property | Value |
|---|---|
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| Melting Point | 307 K (34°C) |
| Physical State (25°C) | Solid |
| IUPAC Name | methyl 2-phenylmethoxybenzoate |
| CAS Number | 55142-16-0 |
The compound is recognized through various naming conventions and identification systems that allow for standardized reference across chemical databases and literature.
IUPAC Name and Synonyms
-
Methyl 2-benzyloxybenzoate
-
Methyl 2-(benzyloxy)benzoate
-
2-benzyloxybenzoic acid methyl ester
-
Methyl 2-phenylmethoxybenzoate
Identification Codes
Various identification codes and registry numbers help in unambiguous identification of the compound across different chemical databases:
| Identifier Type | Code/Number |
|---|---|
| CAS Registry Number | 55142-16-0 |
| PubChem CID | 251331 |
| InChIKey | FULHVBYAYSGTKX-UHFFFAOYSA-N |
| UNII | 2XWR69YN9V |
| NSC Number | 71631 |
The compound's SMILES notation (COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2) provides a linear text representation of its molecular structure that can be used in computational chemistry applications .
Crystal Structure
The crystal structure of Methyl 2-benzyloxybenzoate provides valuable information about its three-dimensional arrangement in solid state, which influences its physical properties and reactivity.
Crystal Analysis Methodology
X-ray diffraction studies have been conducted on crystals of Methyl 2-(Benzyloxy)benzoate grown from dichloromethane. The crystal structure was analyzed using an Oxford Diffraction Gemini R CCD area detector with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at 200(2)K . The structure was solved using direct methods with SHELXS97 software, and all non-hydrogen atoms were refined anisotropically through full-matrix least-squares techniques .
Crystal Properties
The elemental analysis of the crystals revealed composition values closely matching the theoretical percentages: C: 74.24% (calculated: 74.38%) and H: 5.64% (calculated: 5.78%) . This high level of agreement confirms the purity and correct identification of the compound in the crystal form.
Chemical Reactivity
Methyl 2-benzyloxybenzoate demonstrates interesting reactivity patterns that make it valuable in organic synthesis and chemical transformations.
Wittig Rearrangement
One of the notable reactions involving Methyl 2-benzyloxybenzoate is its participation in Wittig rearrangement. Research has documented that base treatment and subsequent oxidation of methyl 2-benzyloxybenzoate can lead to rearrangement products . This reactivity makes it a useful intermediate in the synthesis of more complex molecular structures.
Base-Catalyzed Transformations
When treated with strong bases like n-butyllithium, Methyl 2-benzyloxybenzoate undergoes transformation reactions that have been exploited in the formation of various benzoic acid derivatives . The base-induced reactions typically involve initial deprotonation followed by intramolecular nucleophilic attacks or rearrangements.
Applications and Uses
Methyl 2-benzyloxybenzoate finds applications across various industries owing to its structural features and chemical properties.
Fragrance Industry
The compound is structurally related to benzyl benzoate, which serves as a prefixing agent in fragrances. Benzyl benzoate helps improve the stability and odor characteristics of main fragrance ingredients . Given its structural similarity, Methyl 2-benzyloxybenzoate may offer comparable benefits in fragrance formulations.
Industrial Applications
In industrial settings, related compounds are utilized as plasticizers for polymers and cellulose materials . These applications leverage the compound's ability to enhance flexibility and workability of polymer materials.
Agricultural Use
Compounds in this chemical family have been reported to function as miticides in the food industry . This application highlights the potential biological activity of Methyl 2-benzyloxybenzoate and its relatives.
Pharmaceutical Relevance
The pharmaceutical sector represents another area where Methyl 2-benzyloxybenzoate has gained attention due to its potential as a synthetic intermediate.
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